molecular formula C16H14ClFN2O3S B2523671 N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421444-04-3

N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2523671
CAS No.: 1421444-04-3
M. Wt: 368.81
InChI Key: LESYRDXZKYNTED-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a morpholine ring, a chloro and fluoro-substituted phenyl group, and a thiophen-2-ylmethyl moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the morpholine core. One common approach is the reaction of morpholine with thiophen-2-carboxaldehyde to form the morpholine-thiophene intermediate. This intermediate is then reacted with 3-chloro-4-fluorophenyl isothiocyanate to introduce the chloro and fluoro-substituted phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of different substituents on the phenyl ring or morpholine core.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.

  • Industry: It may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (erlotinib)

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (lapatinib)

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (dacomitinib)

Uniqueness: N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide stands out due to its unique structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-12-6-10(3-4-13(12)18)19-16(22)14-8-23-9-15(21)20(14)7-11-2-1-5-24-11/h1-6,14H,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESYRDXZKYNTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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